

Doxorubicin-SMCC: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Doxorubicin-SMCC

Cat. No.: B1670907

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Abstract

This technical guide provides a comprehensive overview of **Doxorubicin-SMCC**, a key conjugate in the development of Antibody-Drug Conjugates (ADCs). The document details its chemical structure, physicochemical properties, and a standard synthesis protocol. Furthermore, it elucidates the mechanism of action of the doxorubicin payload and outlines the experimental workflow for its conjugation to targeting moieties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapies.

Introduction

Doxorubicin-SMCC is an agent-linker conjugate essential for the construction of Antibody-Drug Conjugates (ADCs).^{[1][2]} It comprises the potent chemotherapeutic agent doxorubicin linked to a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.^{[3][4][5]} The SMCC linker is a non-cleavable linker, which provides a stable connection between the cytotoxic payload and the antibody. This stability is crucial for ensuring that the cytotoxic agent remains attached to the antibody while in circulation, minimizing off-target toxicity. The targeted delivery of doxorubicin via ADCs allows for selective cytotoxicity towards cancer cells that overexpress the target antigen, thereby enhancing the therapeutic window of this potent drug.

Chemical Structure and Properties

Doxorubicin-SMCC is a complex molecule formed by the covalent linkage of doxorubicin and the SMCC crosslinker. The structure is characterized by the anthracycline core of doxorubicin and the maleimide group of the SMCC linker, which is reactive towards sulfhydryl groups.

Chemical Structure

The chemical structure of **Doxorubicin-SMCC** is presented below.

Caption: Chemical structure of **Doxorubicin-SMCC**.

Physicochemical and Chemical Properties

A summary of the key chemical and physical properties of **Doxorubicin-SMCC** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₃₉ H ₄₂ N ₂ O ₁₄	
Molecular Weight	762.76 g/mol	
CAS Number	400647-59-8	
Appearance	Orange to red solid	
Solubility	DMSO: 125 mg/mL (163.88 mM) (requires sonication)	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	
IUPAC Name	4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide	

Experimental Protocols

Synthesis of Doxorubicin-SMCC

The synthesis of **Doxorubicin-SMCC** involves the reaction of the primary amine group of doxorubicin with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker to form a stable amide bond.

Materials:

- Doxorubicin hydrochloride
- Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

- Dimethyl sulfoxide (DMSO)
- Conjugation buffer (0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2)
- Triethylamine (TEA)
- Argon or Nitrogen gas
- Dialysis tubing (e.g., 1000 MWCO)
- Phosphate-buffered saline (PBS)

Procedure:

- Doxorubicin Activation:
 - Dissolve doxorubicin hydrochloride in DMSO.
 - Disperse the doxorubicin solution in the conjugation buffer.
 - Add TEA to adjust the pH to approximately 8.0.
- Reaction with SMCC:
 - Add SMCC to the doxorubicin solution. A molar excess of SMCC is typically used.
 - Allow the reaction to proceed for 2 hours at room temperature with gentle mixing, under an inert atmosphere (argon or nitrogen) and protected from light.
- Purification:
 - To remove unreacted starting materials and byproducts, the reaction mixture is purified.
 - Dialysis is a common method for purification. Dialyze the reaction mixture against PBS at 4°C overnight with multiple buffer changes.
 - Alternatively, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Doxorubicin-SMCC

The quality and identity of the synthesized **Doxorubicin-SMCC** should be confirmed using various analytical techniques.

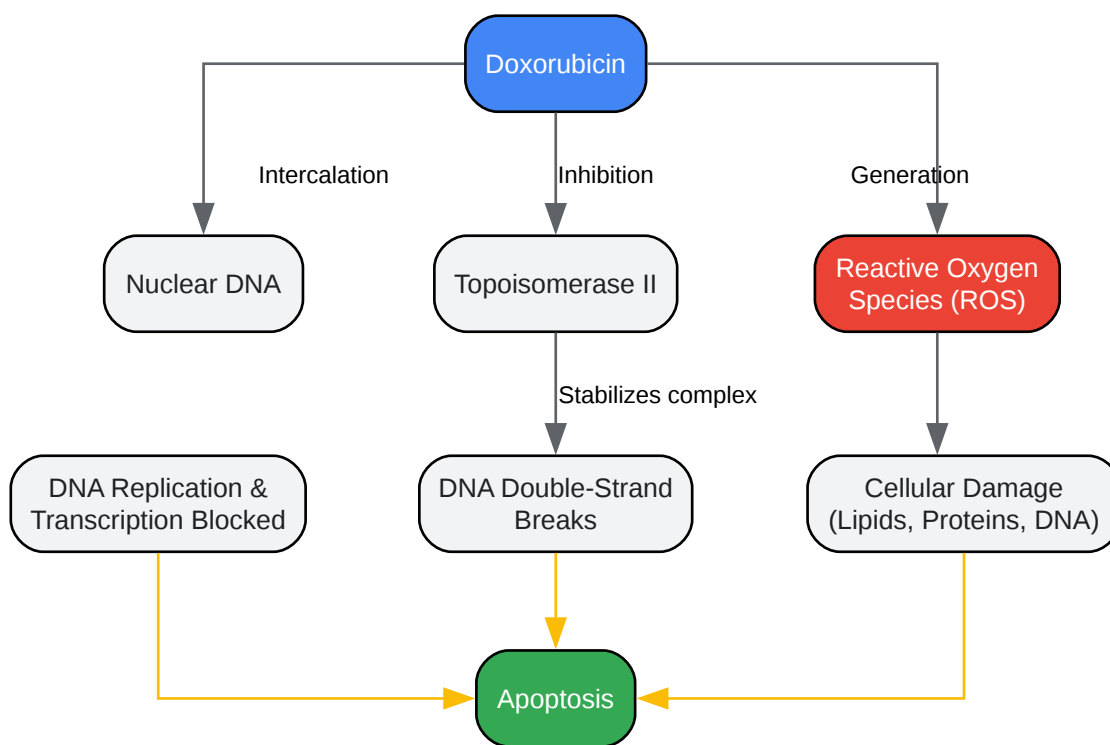
Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the covalent linkage and the structural integrity of the conjugate.
- Mass Spectrometry (MS): Techniques such as LC-MS or MALDI-TOF can be used to verify the molecular weight of the **Doxorubicin-SMCC** conjugate.
- High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product.

Mechanism of Action

The cytotoxic effect of **Doxorubicin-SMCC** is mediated by its doxorubicin payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, the doxorubicin is released within the cell. The mechanism of action of doxorubicin is multifaceted and includes:

- DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA replication and transcription.
- Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils. This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
- Cell Cycle Arrest: The cellular damage induced by doxorubicin activates cell cycle checkpoints, leading to arrest, typically at the G2/M phase.



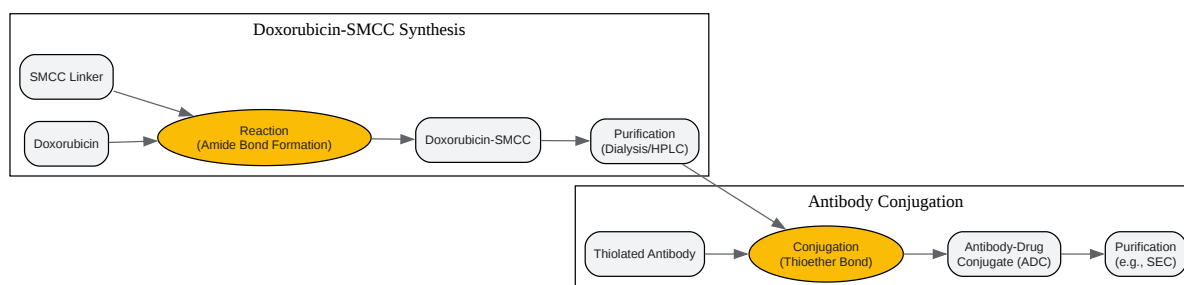
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Caption: Doxorubicin's mechanism of action.

Experimental and Logical Workflows

Synthesis and Conjugation Workflow

The overall process from synthesis to the creation of an ADC involves several key steps.



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Caption: Workflow for **Doxorubicin-SMCC** synthesis and ADC conjugation.

Conclusion

Doxorubicin-SMCC is a critical component in the development of next-generation targeted cancer therapies. Its stable, non-cleavable linker ensures the delivery of the potent cytotoxic agent doxorubicin specifically to tumor cells, thereby enhancing efficacy and reducing systemic toxicity. The well-defined chemical properties and synthesis protocols outlined in this guide provide a solid foundation for researchers and drug developers working to create innovative and effective Antibody-Drug Conjugates. Careful characterization and purification are paramount to ensuring the quality and consistency of the final ADC product.

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